molecular formula C14H19NO3 B6174763 prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate CAS No. 1579975-37-3

prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate

Cat. No.: B6174763
CAS No.: 1579975-37-3
M. Wt: 249.3
InChI Key:
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Description

Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C14H19NO3. It is also known by its IUPAC name, allyl 4-amino-3-isobutoxybenzoate. This compound is characterized by the presence of an allyl group, an amino group, and an isobutoxy group attached to a benzoate core. It has a molecular weight of 249.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate typically involves the esterification of 4-amino-3-(2-methylpropoxy)benzoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4-amino-3-(2-methylpropoxy)benzoate is unique due to the presence of both an allyl group and an isobutoxy group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and exhibit specific biological activities that may not be observed in similar compounds .

Properties

CAS No.

1579975-37-3

Molecular Formula

C14H19NO3

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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